N-(6-Bromohexyl)phthalimide
Overview
Description
N-(6-Bromohexyl)phthalimide is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
N-(6-Bromohexyl)phthalimide can be synthesized through various methods. One common synthetic route involves the reaction of phthalimide with 6-bromohexanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-(6-Bromohexyl)phthalimide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromohexyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Esterification Reactions: The phthalimide moiety can react with alcohols in the presence of acid catalysts to form esters.
Reduction Reactions: The compound can be reduced to form N-(6-Hexyl)phthalimide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include nucleophiles for substitution, acid catalysts for esterification, and reducing agents for reduction. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
N-(6-Bromohexyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological processes and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Bromohexyl)phthalimide involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity allows it to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
N-(6-Bromohexyl)phthalimide can be compared with other similar compounds, such as:
N-(6-Chlorohexyl)phthalimide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Iodohexyl)phthalimide: Contains an iodine atom instead of bromine.
N-(6-Hydroxyhexyl)phthalimide: Has a hydroxy group instead of a halogen atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted under mild conditions .
Properties
IUPAC Name |
2-(6-bromohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZFTIPKNPTDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179303 | |
Record name | N-(6-Bromohexyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-79-8 | |
Record name | N-(6-Bromohexyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24566-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Bromohexyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of modifying oligonucleotides with compounds like N-(6-Bromohexyl)phthalimide?
A1: Oligonucleotides, while promising therapeutic agents, often suffer from limitations like poor cellular uptake and susceptibility to enzymatic degradation. Modifications to the oligonucleotide structure, such as the addition of this compound derivatives, can improve their pharmacological properties. [] This specific modification introduces a reactive group that can be further functionalized, allowing for the attachment of various moieties like targeting ligands or other functionalities. [] These modifications can enhance cellular uptake, improve binding affinity to target molecules, and increase resistance to enzymatic degradation, ultimately enhancing the therapeutic potential of oligonucleotides.
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